molecular formula C21H21FN4O3S B10807925 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione

6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione

Cat. No.: B10807925
M. Wt: 428.5 g/mol
InChI Key: ILLHHXFCYYULFJ-UHFFFAOYSA-N
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Description

6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This specific compound is notable for its potential pharmacological applications due to its unique structural features, which include a thiazole ring, a fluorobenzoyl group, and a cyclopropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where a fluorobenzoyl chloride reacts with the thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazomethane or a similar reagent.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities, are of significant interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    Cyclopropylamine: A simple cyclopropyl-containing compound with various applications.

    Thiazole: A basic thiazole ring structure found in many bioactive molecules.

Uniqueness

6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione is unique due to its combination of structural features, including the thiazole ring, fluorobenzoyl group, and cyclopropyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C21H21FN4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

6-amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione

InChI

InChI=1S/C21H21FN4O3S/c1-3-10-26-18(23)14(20(28)25(2)21(26)29)19-24-15(11-4-5-11)17(30-19)16(27)12-6-8-13(22)9-7-12/h6-9,11H,3-5,10,23H2,1-2H3

InChI Key

ILLHHXFCYYULFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)C)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)F)C4CC4)N

Origin of Product

United States

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